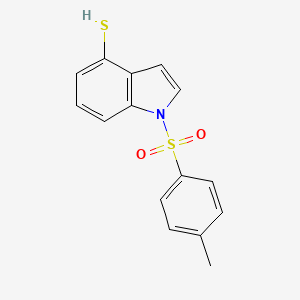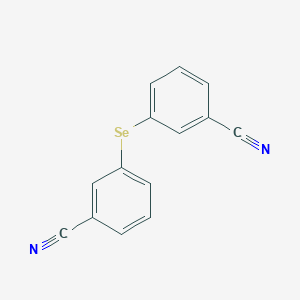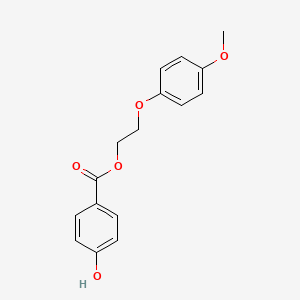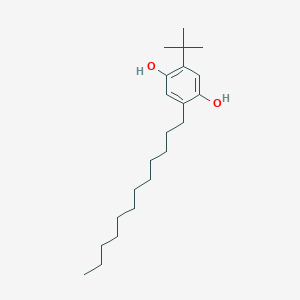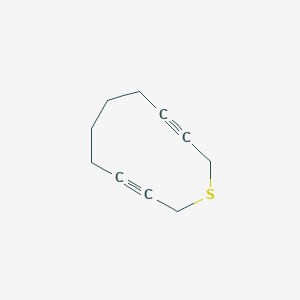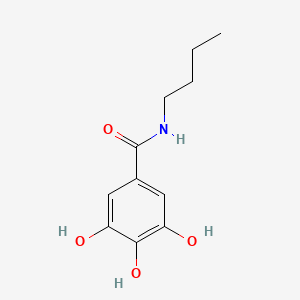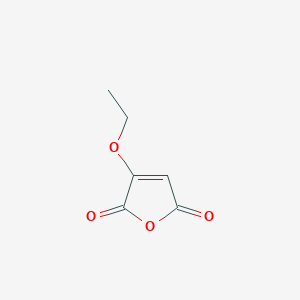
3-Ethoxyfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyfuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a five-membered ring containing an oxygen atom and two carbonyl groups at the 2 and 5 positions, with an ethoxy group attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyfuran-2,5-dione can be synthesized through several methods. . This method typically uses an acid catalyst such as sulfuric acid or trifluoroacetic acid to promote the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as ethyl acetoacetate and maleic anhydride, are reacted under controlled temperatures and pressures to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyfuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive functional groups
Mechanism of Action
The mechanism of action of 3-ethoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Furan: A simpler analog with a five-membered ring containing one oxygen atom.
2,5-Dimethylfuran: A derivative with methyl groups at the 2 and 5 positions.
Maleic Anhydride: A related compound with a similar furan-2,5-dione structure but without the ethoxy group.
Uniqueness: 3-Ethoxyfuran-2,5-dione is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This functional group allows for additional synthetic modifications and applications in various fields .
Properties
CAS No. |
117615-50-6 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-ethoxyfuran-2,5-dione |
InChI |
InChI=1S/C6H6O4/c1-2-9-4-3-5(7)10-6(4)8/h3H,2H2,1H3 |
InChI Key |
PFASSPYFJVNBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


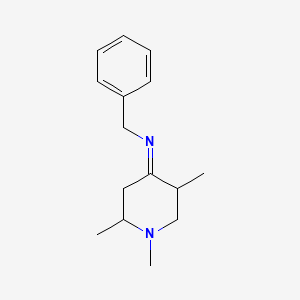
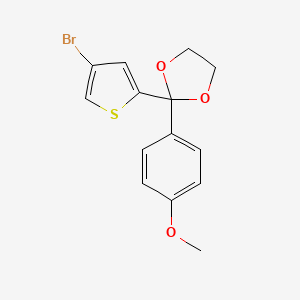
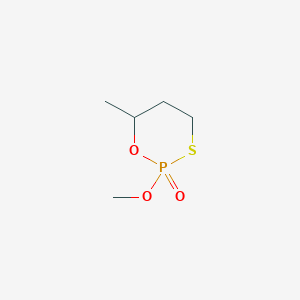


![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)

